Comprehensive Technical Guide on 2-(Methylthio)-5-nitro-1H-benzimidazole: Chemical Properties, Synthesis, and Applications
Comprehensive Technical Guide on 2-(Methylthio)-5-nitro-1H-benzimidazole: Chemical Properties, Synthesis, and Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary and Structural Significance
In the realm of medicinal chemistry and advanced organic synthesis, the benzimidazole core is a privileged pharmacophore, often acting as a bioisostere for purines. Among its functionalized derivatives, 2-(methylthio)-5-nitro-1H-benzimidazole (CAS: 30192-29-1) stands out as a highly versatile synthetic intermediate.
The strategic placement of the strongly electron-withdrawing nitro group at the 5-position profoundly modulates the electronic landscape of the imidazole ring, lowering the pKa of the N-H bond and altering the electron density at the C2 carbon. Concurrently, the methylthio (methylsulfanyl) group at the C2 position serves as a latent electrophilic handle. While relatively stable and unreactive in its sulfide form, it can be readily oxidized to a sulfoxide or sulfone, transforming it into an exceptional leaving group for subsequent nucleophilic aromatic substitution ( SNAr ) reactions. This reactivity profile makes it an indispensable precursor for the development of anthelmintics, proton pump inhibitors (PPIs), and targeted oncology therapeutics[1].
Physicochemical Profiling and Tautomerism
A critical phenomenon to understand when working with 5-nitrobenzimidazoles is annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N3 atoms of the imidazole ring. Consequently, the 5-nitro and 6-nitro isomers are dynamically equivalent and cannot be isolated independently unless the nitrogen is alkylated or locked in a crystalline lattice[1].
To facilitate assay development and synthetic planning, the core quantitative physicochemical properties of 2-(methylthio)-5-nitro-1H-benzimidazole are summarized in Table 1.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 2-(Methylthio)-5-nitro-1H-benzimidazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 30192-29-1 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | C8H7N3O2S | Indicates a high degree of unsaturation and heteroatom density. |
| Molecular Weight | 209.23 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Melting Point | ~219 °C | High melting point indicates strong intermolecular hydrogen bonding in the solid state[3]. |
| Appearance | Yellow to pale brown powder | Coloration is driven by the extended π -conjugation of the nitro group. |
| Solubility | Soluble in DMSO, DMF; Insoluble in H2O | Dictates the choice of polar aprotic solvents for synthetic modifications. |
Mechanistic Synthesis: The S-Alkylation Strategy
The most direct and high-yielding route to synthesize 2-(methylthio)-5-nitro-1H-benzimidazole is the selective S -alkylation of 2-mercapto-5-nitrobenzimidazole.
Causality in Experimental Design: Why do we observe exclusive S -alkylation rather than N -alkylation? According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the thiolate anion is highly polarizable and a "softer" nucleophile compared to the "harder" nitrogen atom. By using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the potassium cation from the base ( K2CO3 ) is heavily solvated. This leaves the thiolate anion "naked" and highly reactive, driving a rapid SN2 attack on the soft electrophilic carbon of methyl iodide ( CH3I )[4].
Step-by-Step Experimental Protocol: S-Alkylation
Note: This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure reaction success without immediate reliance on NMR.
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Reagent Preparation: Charge an oven-dried, argon-flushed 250 mL round-bottom flask with 2-mercapto-5-nitrobenzimidazole (10.0 g, 51.2 mmol, 1.0 eq) and anhydrous K2CO3 (8.5 g, 61.4 mmol, 1.2 eq).
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Solvation and Deprotonation: Add 100 mL of anhydrous DMSO. Stir the suspension at ambient temperature (20–25 °C) for 30 minutes.
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Self-Validation Check: The mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution, visually confirming the formation of the thiolate anion.
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Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add methyl iodide ( CH3I ) (3.5 mL, 56.3 mmol, 1.1 eq) dropwise over 15 minutes via a syringe to control the mild exotherm.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
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Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting material ( Rf≈0.1 ) will be entirely consumed, replaced by a single, non-polar product spot ( Rf≈0.6 ).
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Quenching and Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirred, ice-cold distilled water. The hydrophobic product will immediately precipitate as a yellow solid.
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Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with copious amounts of cold water (3 × 100 mL) to remove residual DMSO and inorganic salts. Dry in a vacuum oven at 50 °C overnight to yield the pure product.
Synthetic workflow for S-alkylation of 2-mercapto-5-nitrobenzimidazole.
Chemical Reactivity: Oxidation and Nucleophilic Substitution
The true utility of 2-(methylthio)-5-nitro-1H-benzimidazole lies in its downstream reactivity. The sulfide itself is inert to most nucleophiles. However, controlled oxidation activates the C2 position for functionalization.
Causality in Reactivity: Oxidizing the sulfide to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA) converts the −SCH3 group into −S(O)CH3 . The highly polarized S=O bond withdraws electron density via induction. When coupled with the electron-withdrawing effect of the 5-nitro group, the C2 carbon becomes highly electrophilic. Upon attack by a nucleophile (such as a primary amine), the tetrahedral intermediate collapses, expelling methanesulfenic acid—a vastly superior leaving group compared to a thiolate[5].
Step-by-Step Experimental Protocol: Sulfoxide Activation and Amination
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Oxidation: Dissolve 2-(methylthio)-5-nitro-1H-benzimidazole (5.0 g, 23.9 mmol) in 100 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C.
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Peracid Addition: Add m-CPBA (77% purity, 5.3 g, 23.9 mmol, 1.0 eq) portion-wise. Stir for 1 hour at 0 °C.
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Critical Insight: Strictly limit m-CPBA to 1.0 equivalent to prevent over-oxidation to the sulfone, which can sometimes be too reactive and lead to degradation.
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Workup: Wash the organic layer with saturated aqueous NaHCO3 (3 × 50 mL) to remove meta-chlorobenzoic acid. Dry over Na2SO4 , filter, and concentrate in vacuo to isolate the sulfoxide intermediate.
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Nucleophilic Substitution ( SNAr ): Dissolve the crude sulfoxide in 50 mL of ethanol. Add the desired amine (e.g., an alkylamine or aniline derivative, 2.5 eq). Reflux the mixture for 4–6 hours.
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Isolation: Concentrate the mixture and purify via silica gel flash chromatography to yield the 2-amino-5-nitrobenzimidazole derivative.
Mechanistic pathway for C2-activation via oxidation and nucleophilic substitution.
Pharmacological Relevance and SAR Insights
In drug development, the 2-substituted-5-nitrobenzimidazole scaffold is highly prized.
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Proton Pump Inhibitors (PPIs): The sulfoxide intermediate mimics the core structure of drugs like Omeprazole and Ilaprazole. In the acidic environment of the gastric parietal cell, the sulfoxide undergoes a Smiles-type rearrangement to form a reactive sulfenamide, which covalently binds to cysteine residues on the H+/K+ ATPase[5]. The 5-nitro group is utilized in Structure-Activity Relationship (SAR) studies to fine-tune the pKa of the benzimidazole, thereby controlling the pH-dependent activation rate of the prodrug.
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Anthelmintics & Antimicrobials: Derivatives where the C2 position is substituted with carbamates or amines (derived from the methylthio precursor) exhibit potent tubulin-binding properties, disrupting microtubule polymerization in parasitic nematodes[1].
References
- Title: Crystal structure of 3-(2-hydroxyethyl)
- Title: 2-methylsulfanyl-5-nitro-1H-benzimidazole - 30192-29-1 - Chemazone Source: Chemazone URL
- Title: Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates Source: Asian Journal of Chemistry URL
- Title: REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILES 2.
- Title: 2-methylsulfanyl-5-nitro-1(3)
Sources
- 1. Crystal structure of 3-(2-hydroxyethyl)-2-methylsulfanyl-6-nitro-3H-benzimidazol-1-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemazone.com [chemazone.com]
- 3. 2-methylsulfanyl-5-nitro-1(3)H-benzoimidazole|30192-29-1 - MOLBASE Encyclopedia [m.molbase.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. asianpubs.org [asianpubs.org]
